molecular formula C7H11BN2O2 B8620911 1-(Cyclopropylmethyl)-1H-pyrazole-5-boronic acid

1-(Cyclopropylmethyl)-1H-pyrazole-5-boronic acid

Cat. No.: B8620911
M. Wt: 165.99 g/mol
InChI Key: YNOXEYKCHSYWIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Cyclopropylmethyl)-1H-pyrazole-5-boronic acid is a boronic acid derivative with the molecular formula C7H11BN2O2.

Preparation Methods

Chemical Reactions Analysis

1-(Cyclopropylmethyl)-1H-pyrazole-5-boronic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and catalysts such as palladium acetate (Pd(OAc)2). Major products formed from these reactions include various substituted pyrazole derivatives .

Scientific Research Applications

1-(Cyclopropylmethyl)-1H-pyrazole-5-boronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)-1H-pyrazole-5-boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, thereby inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

1-(Cyclopropylmethyl)-1H-pyrazole-5-boronic acid can be compared with other boronic acid derivatives, such as:

  • Phenylboronic acid
  • Methylboronic acid
  • Vinylboronic acid

Compared to these compounds, this compound is unique due to its cyclopropylmethyl and pyrazole moieties, which confer distinct chemical and biological properties. These structural features make it a valuable compound for specific applications in medicinal chemistry and material science .

Properties

Molecular Formula

C7H11BN2O2

Molecular Weight

165.99 g/mol

IUPAC Name

[2-(cyclopropylmethyl)pyrazol-3-yl]boronic acid

InChI

InChI=1S/C7H11BN2O2/c11-8(12)7-3-4-9-10(7)5-6-1-2-6/h3-4,6,11-12H,1-2,5H2

InChI Key

YNOXEYKCHSYWIQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=NN1CC2CC2)(O)O

Origin of Product

United States

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